molecular formula C20H16O3 B6331204 (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one CAS No. 195140-93-3

(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6331204
CAS No.: 195140-93-3
M. Wt: 304.3 g/mol
InChI Key: WUVPURWTUNVBIN-JLHYYAGUSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a benzyloxy group attached to one phenyl ring and a furan ring attached to the other end of the propenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group in the propenone chain can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Research has shown that derivatives of this compound exhibit anticancer activity, making it a potential candidate for drug development.

Industry: It is used in the development of organic electronic materials due to its conjugated system, which allows for efficient charge transfer.

Mechanism of Action

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression by binding to their active sites. The presence of the benzyloxy and furan rings enhances its ability to form stable interactions with these molecular targets.

Comparison with Similar Compounds

  • (2E)-3-(4-Hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness: The presence of the benzyloxy group in (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one imparts unique electronic and steric properties that enhance its biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-19(20-7-4-14-22-20)13-10-16-8-11-18(12-9-16)23-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVPURWTUNVBIN-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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